An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride: Properties, Reactivity, and Applications
An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride: Properties, Reactivity, and Applications
This guide provides a comprehensive overview of the fundamental properties, reactivity, and applications of perfluorocyclohexanecarbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in a laboratory setting.
Core Molecular Attributes
Perfluorocyclohexanecarbonyl chloride, with the molecular formula C₇ClF₁₁O, is a fully fluorinated derivative of cyclohexanecarbonyl chloride.[1] The substitution of all hydrogen atoms with fluorine imparts unique physicochemical properties to the molecule, including high thermal and chemical stability.[2]
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
| CAS Number | 58816-79-8 | [1] |
| Molecular Formula | C₇ClF₁₁O | [1] |
| Molecular Weight | 344.51 g/mol | [1] |
| Predicted Boiling Point | ~139.1 °C at 760 mmHg | [1] |
| Melting Point | 95-96 °C | [1] |
| Appearance | Colorless liquid or solid | |
| Solubility | Expected to be soluble in fluorinated and some organic solvents. Insoluble in water. |
Synthesis and Handling
2.1. Synthetic Pathways
The synthesis of perfluorocyclohexanecarbonyl chloride typically starts from its corresponding carboxylic acid, perfluorocyclohexanecarboxylic acid. Standard methods for converting carboxylic acids to acyl chlorides can be employed, with modifications to accommodate the properties of perfluorinated compounds.
A common laboratory-scale synthesis involves the reaction of perfluorocyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalyst, such as a catalytic amount of dimethylformamide (DMF), is often employed to facilitate the reaction.
Experimental Protocol: Synthesis from Perfluorocyclohexanecarboxylic Acid
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reagents: Charge the flask with perfluorocyclohexanecarboxylic acid and a suitable solvent, such as a high-boiling point fluorinated solvent or an inert chlorinated solvent.
-
Chlorination: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture.
-
Catalysis: Introduce a catalytic amount of dry DMF.
-
Reaction: Gently heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.
-
Purification: The crude perfluorocyclohexanecarbonyl chloride can be purified by fractional distillation under reduced pressure.
Caption: Synthesis of perfluorocyclohexanecarbonyl chloride.
2.2. Safety and Handling
Perfluorocyclohexanecarbonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[3][4][5] It may also cause respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] This compound reacts violently with water, so it must be handled and stored in a moisture-free environment.[3]
Chemical Reactivity
The reactivity of perfluorocyclohexanecarbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the perfluorinated ring and the chlorine atom. It readily undergoes nucleophilic acyl substitution reactions.
3.1. Hydrolysis
Perfluorocyclohexanecarbonyl chloride reacts vigorously with water to produce perfluorocyclohexanecarboxylic acid and hydrochloric acid.[3] This reaction is typically exothermic and results in the release of corrosive HCl gas.
3.2. Reactions with Nucleophiles
Due to its high reactivity, perfluorocyclohexanecarbonyl chloride is a valuable reagent for introducing the perfluorocyclohexanecarbonyl moiety into various molecules.
-
Alcohols: It reacts readily with alcohols to form the corresponding esters.[6][7][8][9] These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.
-
Amines: Primary and secondary amines react rapidly with perfluorocyclohexanecarbonyl chloride to yield the corresponding amides. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the second as a base to neutralize the HCl byproduct.
-
Other Nucleophiles: It can also react with other nucleophiles, such as carbanions and thiols, to form ketones and thioesters, respectively.
Caption: Key reactions of perfluorocyclohexanecarbonyl chloride.
Spectroscopic and Analytical Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹⁹F NMR: This is the most informative NMR technique for this compound. The spectrum is expected to be complex due to the numerous fluorine atoms in different chemical environments and their spin-spin coupling. Based on data for perfluorocyclohexyl ethers, the ¹⁹F chemical shifts are expected to span a wide range.[10] The fluorine atoms on the cyclohexane ring will exhibit complex multiplets due to geminal and vicinal F-F coupling.
-
¹³C NMR: The carbonyl carbon is expected to resonate in the typical acyl chloride region (around 160-180 ppm). The carbons of the perfluorinated ring will show signals at lower field compared to their hydrocarbon analogs and will be split by the directly attached fluorine atoms (large ¹JCF coupling constants).
4.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1750-1815 cm⁻¹ for acyl chlorides.[11][12] Strong C-F stretching vibrations are also expected in the region of 1100-1300 cm⁻¹.
4.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak, although it may be of low intensity. Fragmentation patterns will likely involve the loss of Cl, CO, and various fluorocarbon fragments. Due to the presence of chlorine, the molecular ion and chlorine-containing fragments will exhibit a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).
4.4. Analytical Methods
As a per- and polyfluoroalkyl substance (PFAS), the analysis of perfluorocyclohexanecarbonyl chloride can be approached using established methods for this class of compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point, GC-MS is a suitable technique for the analysis of perfluorocyclohexanecarbonyl chloride.[2][4][13][14] Derivatization may not be necessary due to its volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for volatile compounds, LC-MS/MS is a powerful tool for the detection of a wide range of PFAS in various matrices and could be adapted for this compound, particularly for trace analysis in complex samples.[1][3][5][15][16]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or a fluorinated solvent).
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-624, is often suitable for separating fluorinated compounds.[14]
-
Injector: Use a split/splitless injector, with the temperature set appropriately to ensure volatilization without degradation.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) is typically used to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) can be used for quantification to enhance sensitivity.[4]
-
Applications in Research and Development
Perfluorocyclohexanecarbonyl chloride serves as a valuable building block in organic synthesis, primarily for the introduction of the perfluorocyclohexyl group. This moiety can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[17]
Potential applications include:
-
Pharmaceutical and Agrochemical Synthesis: Incorporation of the perfluorocyclohexyl group can enhance the efficacy and pharmacokinetic properties of active pharmaceutical ingredients and agrochemicals.
-
Materials Science: Used in the synthesis of specialty polymers and surface coatings where high thermal and chemical resistance are required.
-
Reagent in Organic Synthesis: Its high reactivity makes it a useful reagent for a variety of chemical transformations.
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